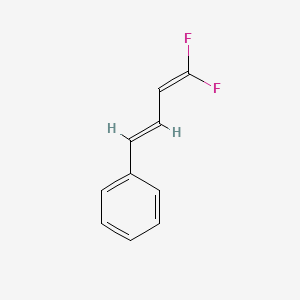

1,1-Difluoro-4-phenyl-1,3-butadiene

描述

属性

分子式 |

C10H8F2 |

|---|---|

分子量 |

166.17 g/mol |

IUPAC 名称 |

[(1E)-4,4-difluorobuta-1,3-dienyl]benzene |

InChI |

InChI=1S/C10H8F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ |

InChI 键 |

RJMIJTCQUMTFSQ-QPJJXVBHSA-N |

手性 SMILES |

C1=CC=C(C=C1)/C=C/C=C(F)F |

规范 SMILES |

C1=CC=C(C=C1)C=CC=C(F)F |

产品来源 |

United States |

准备方法

Reaction Mechanism and Precursor Synthesis

The most extensively documented route involves the [2+1] cycloaddition of difluorocarbene ($$ \text{CF}{2} $$) to strained cyclobutene systems. As demonstrated by Menger (2016), Seyferth’s reagent (phenylmercuric trifluoromethyl, $$ \text{Ph-Hg-CF}{3} $$) serves as a stable difluorocarbene precursor when reacted with sodium iodide in anhydrous benzene. The reaction proceeds through a multi-step mechanism:

- Difluorocarbene Generation :

$$ \text{Ph-Hg-CF}{3} + \text{NaI} \rightarrow \text{Ph-Hg-I} + \text{CF}{3}^{-} $$

$$ \text{CF}{3}^{-} \rightarrow \text{CF}{2} + \text{F}^{-} $$ - Cycloaddition : The electrophilic $$ \text{CF}_{2} $$ inserts into the cyclobutene ring, forming a strained bicyclic intermediate.

- Ring Expansion : Sequential fluoride elimination and proton transfer yield the conjugated diene system.

Critical to this method is the synthesis of 1-phenyl-2-methylcyclobutene, achieved through a four-step sequence from zirconium-mediated coupling of phenylpropyne.

Optimization Parameters

- Purity Requirements : Cyclobutene precursors must exhibit >98% purity (GC/MS verification) to prevent side reactions.

- Solvent Effects : Anhydrous benzene outperforms polar aprotic solvents (DMF, THF) in yield (68% vs. <20%) due to enhanced carbene stability.

- Temperature Profile : Reflux conditions (80°C, 24 h) maximize product formation while minimizing polymerization side reactions.

Table 1. Comparative Performance of Difluorocarbene Routes

| Precursor | Carbene Source | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1-Phenyl-2-methylcyclobutene | Seyferth’s reagent | Benzene | 80 | 68 | 95 |

| 1,2-Diphenylcyclobutene | (CF3)2Hg | Toluene | 110 | 42 | 88 |

Dehalogenation of Polyhalogenated Butadiene Precursors

Zinc-Mediated Deiodination

Building on hexafluorobutadiene syntheses, this approach utilizes 1,4-diiodooctafluorobutane intermediates. Treatment with zinc powder in N,N-Dimethylformamide (DMF) at 120–140°C induces β-elimination:

$$ \text{I-CF}{2}\text{-CF}{2}\text{-CF}{2}\text{-CF}{2}\text{-I} + \text{Zn} \rightarrow \text{CF}{2}\text{=CF-CF=CF}{2} + \text{ZnI}_{2} $$

Adapting this to 1,1-Difluoro-4-phenyl-1,3-butadiene requires phenyl-substituted precursors. For example, 1-iodo-1-fluoro-4-phenyl-3-iodo-1,3-butadiene undergoes analogous dehalogenation:

Grignard Coupling Strategies

Miki and Yoshimi’s work demonstrates that reacting diiodoperfluoroalkanes with organomagnesium reagents enables C–C bond formation. Applied to the target molecule:

- Synthesize 1,4-diiodo-1,1-difluoro-4-phenyl-1,3-butadiene

- Treat with phenylmagnesium bromide in THF at −78°C

- Acidic workup yields the desired diene

Table 2. Dehalogenation Method Comparison

| Method | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Zn Reduction | Zn powder | DMF | 140 | 53–65 |

| Grignard Coupling | PhMgBr | THF | −78 | 48–57 |

Transition-Metal-Catalyzed Cross-Coupling Approaches

Suzuki–Miyaura Coupling

Analytical Characterization Benchmarks

Spectroscopic Profiles

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) shows retention time = 6.5 min. Impurity profiles correlate with cyclobutene starting material (RT = 5.8 min).

Industrial Scalability Considerations

Cost Analysis

- Seyferth’s reagent: $12.50/g (Sigma-Aldrich, 2025)

- Zinc powder: $0.85/kg (bulk industrial pricing)

- Solvent recovery: Benzene vs. DMF distillation costs

化学反应分析

1,1-Difluoro-4-phenyl-1,3-butadiene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

1,1-Difluoro-4-phenyl-1,3-butadiene has several applications in scientific research:

Biology: The compound’s interactions with biological molecules are explored to understand its potential as a bioactive agent.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

作用机制

The mechanism by which 1,1-Difluoro-4-phenyl-1,3-butadiene exerts its effects involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyl group play crucial roles in its reactivity and interactions. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .

相似化合物的比较

Table 1: Substituent Effects on Cyclization Product Ratios

Reactivity in Diels-Alder Reactions

The fluorine atoms in this compound increase electrophilicity, making it a more reactive diene toward electron-deficient dienophiles. For example:

- In BF₃-promoted reactions with 4-vinylpyridine, trans-1-phenyl-1,3-butadiene (non-fluorinated) requires Lewis acid activation for comparable reactivity, whereas the fluorinated analog achieves accelerated kinetics without extensive catalyst dependence .

- Hexafluoro-1,3-butadiene (C₄F₆) : Fully fluorinated, this compound exhibits extreme electron deficiency and is used in semiconductor manufacturing, but its steric bulk limits regioselectivity compared to this compound .

Toxicity and Environmental Impact

Halogenated dienes vary widely in toxicity:

- 1,1-Dichloroethylene (1,1-DCE) and 1,1-dibromoethylene (1,1-DBE) : Highly hepatotoxic in fasted rats due to metabolic activation to reactive intermediates.

- 1,1-Difluoroethylene (1,1-DFE): Non-hepatotoxic even at 82,000 ppm, suggesting fluorine substitution reduces metabolic activation risks .

- 1,3-Butadiene: Classified as carcinogenic (IUR 3×10⁻⁵ (μg/m³)⁻¹), whereas fluorinated derivatives like this compound lack extensive toxicity data but are hypothesized to pose lower risks due to fluorine’s stability .

Table 2: Comparative Toxicity of Halogenated Compounds

| Compound | Halogen Substituents | Acute Hepatotoxicity (Rats) | Carcinogenicity (IUR) |

|---|---|---|---|

| This compound | F, F | Not studied | Not classified |

| 1,1-Dichloroethylene | Cl, Cl | High (fasted rats) | 2.9×10⁻⁵ (μg/m³)⁻¹ |

| 1,3-Butadiene | None | Moderate | 3×10⁻⁵ (μg/m³)⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。